molecular formula C26H31N3O3S B285889 5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione

5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione

Cat. No. B285889
M. Wt: 465.6 g/mol
InChI Key: BGWKEIAMKKJEAX-HKOYGPOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione, also known as BZPMT, is a thiazolidine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and anti-diabetic properties.

Mechanism of Action

The exact mechanism of action of 5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and glucose metabolism. 5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity. It has also been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, 5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in glucose metabolism.
Biochemical and Physiological Effects:
5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit cancer cell growth, reduce inflammation, and improve glucose metabolism. 5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has also been found to possess antioxidant activity, which may contribute to its anti-inflammatory and anti-tumor properties. Additionally, 5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to improve lipid metabolism by reducing triglyceride and cholesterol levels in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione is its wide range of biological activities, which make it a promising candidate for the development of new drugs. Additionally, 5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been found to exhibit low toxicity in animal models, which is a desirable characteristic for potential drug candidates. However, one of the main limitations of 5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione is its poor solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione. One of the main areas of focus is the development of new analogs with improved solubility and potency. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione and its potential applications in the treatment of various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of 5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione in humans.

Synthesis Methods

The synthesis of 5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione involves the reaction of 2-butoxybenzaldehyde with 4-(2-methylphenyl)-1-piperazinecarboxylic acid, followed by the addition of thiosemicarbazide and acetic anhydride. The resulting product is then purified by recrystallization to obtain 5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione in high yield and purity.

Scientific Research Applications

5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and anti-diabetic properties. 5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(2-Butoxybenzylidene)-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.

properties

Molecular Formula

C26H31N3O3S

Molecular Weight

465.6 g/mol

IUPAC Name

(5E)-5-[(2-butoxyphenyl)methylidene]-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C26H31N3O3S/c1-3-4-17-32-23-12-8-6-10-21(23)18-24-25(30)29(26(31)33-24)19-27-13-15-28(16-14-27)22-11-7-5-9-20(22)2/h5-12,18H,3-4,13-17,19H2,1-2H3/b24-18+

InChI Key

BGWKEIAMKKJEAX-HKOYGPOVSA-N

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=C/2\C(=O)N(C(=O)S2)CN3CCN(CC3)C4=CC=CC=C4C

SMILES

CCCCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CN3CCN(CC3)C4=CC=CC=C4C

Canonical SMILES

CCCCOC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CN3CCN(CC3)C4=CC=CC=C4C

Origin of Product

United States

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